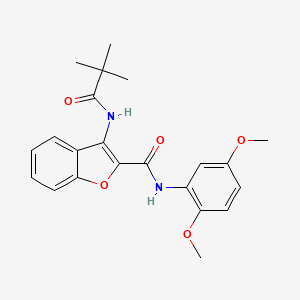

N-(2,5-dimethoxyphenyl)-3-pivalamidobenzofuran-2-carboxamide

Description

N-(2,5-Dimethoxyphenyl)-3-pivalamidobenzofuran-2-carboxamide is a synthetic benzofuran derivative characterized by a benzofuran core substituted at position 3 with a pivalamido group (-NHCOC(CH₃)₃) and at position 2 with a carboxamide linked to a 2,5-dimethoxyphenyl moiety. Its synthesis likely involves coupling reactions between benzofuran-2-carboxylic acid derivatives and functionalized amines, followed by protective group strategies for methoxy and pivaloyl substituents. Structural elucidation of such compounds typically employs X-ray crystallography (using software like SHELX ) and spectroscopic methods (e.g., NMR), with visualization tools such as ORTEP-3 aiding in 3D representation .

Properties

IUPAC Name |

N-(2,5-dimethoxyphenyl)-3-(2,2-dimethylpropanoylamino)-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O5/c1-22(2,3)21(26)24-18-14-8-6-7-9-16(14)29-19(18)20(25)23-15-12-13(27-4)10-11-17(15)28-5/h6-12H,1-5H3,(H,23,25)(H,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNABZXLHEREMMX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NC1=C(OC2=CC=CC=C21)C(=O)NC3=C(C=CC(=C3)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,5-dimethoxyphenyl)-3-pivalamidobenzofuran-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the initial formation of the benzofuran core, followed by the introduction of the pivalamido and dimethoxyphenyl groups through a series of chemical reactions. The reaction conditions often include the use of specific catalysts, solvents, and temperature control to ensure high yield and purity of the final product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to obtain the desired compound in large quantities.

Chemical Reactions Analysis

Types of Reactions: N-(2,5-dimethoxyphenyl)-3-pivalamidobenzofuran-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.

Substitution: The compound can participate in substitution reactions where one or more substituents are replaced by different groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized benzofuran derivatives, while reduction could result in the formation of reduced amide or phenyl groups.

Scientific Research Applications

N-(2,5-dimethoxyphenyl)-3-pivalamidobenzofuran-2-carboxamide has several scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reference compound in analytical studies.

Biology: The compound is studied for its potential biological activities, including interactions with specific enzymes or receptors.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or treatments.

Industry: It may be used in the development of new materials or as a precursor for the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of N-(2,5-dimethoxyphenyl)-3-pivalamidobenzofuran-2-carboxamide involves its interaction with specific molecular targets within biological systems. This could include binding to enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways and targets involved depend on the specific context of its use and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The comparison focuses on N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide (Rip-B) () as a representative analog, highlighting structural and synthetic differences.

Key Observations:

Structural Divergence :

- The benzofuran core in the target compound introduces rigidity and electronic effects distinct from Rip-B’s benzene ring. Benzofurans often exhibit enhanced metabolic stability compared to benzene derivatives, which may influence pharmacokinetic profiles.

- The pivalamido group at position 3 in the target compound is a sterically bulky substituent absent in Rip-B. This group could hinder enzymatic degradation or alter solubility compared to Rip-B’s simpler benzamide.

Substituent Positioning :

- The 2,5-dimethoxyphenyl group in the target compound vs. Rip-B’s 3,4-dimethoxyphenyl moiety alters electronic distribution. Methoxy groups in para positions (as in 2,5-substitution) may enhance resonance stabilization, whereas 3,4-substitution (meta/para) in Rip-B could favor hydrogen bonding or π-stacking interactions .

Synthetic Efficiency :

- Rip-B’s 80% yield suggests efficient amide coupling under mild conditions . The target compound’s synthesis likely requires more specialized steps (e.g., benzofuran ring formation, pivaloyl protection), which may reduce yield or necessitate harsher reagents.

Analytical Characterization :

- Both compounds rely on NMR and crystallography for structural validation. However, the target compound’s benzofuran core and pivalamido group would produce distinct $ ^1H $- and $ ^{13}C $-NMR shifts compared to Rip-B’s simpler ethylbenzamide structure.

Implications of Structural Differences

- Biological Activity : The benzofuran scaffold is associated with diverse bioactivities (e.g., antimicrobial, anticancer), whereas Rip-B’s ethylbenzamide structure is more typical of neurotransmitter analogs. The pivalamido group may confer prolonged half-life via steric shielding.

- Solubility and Reactivity : The target compound’s hydrophobic pivalamido group and rigid benzofuran core likely reduce aqueous solubility compared to Rip-B. Conversely, the 2,5-dimethoxy arrangement could enhance lipophilicity and membrane permeability.

Methodological Commonalities

Both compounds’ structural analyses would employ:

Biological Activity

N-(2,5-dimethoxyphenyl)-3-pivalamidobenzofuran-2-carboxamide is a compound with potential biological significance, particularly in the fields of pharmacology and medicinal chemistry. This article synthesizes available data regarding its biological activity, including mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C17H22N2O4

- Molecular Weight : 318.37 g/mol

- SMILES Notation : CCOC(=O)N(C(C)C)C1=C(C=C(C=C1)OC)C(=O)N2C=CC(=C(C2)OC)O

The compound features a benzofuran core substituted with a pivalamide and a dimethoxyphenyl group, which may contribute to its unique biological properties.

Mechanisms of Biological Activity

Research indicates that compounds similar to this compound exhibit various biological activities:

- Anticancer Activity :

-

Antimicrobial Properties :

- Certain derivatives have demonstrated significant antibacterial and antifungal activity. The presence of methoxy groups in the structure is often linked to enhanced interaction with microbial targets, potentially disrupting cell wall synthesis or function6.

- Certain derivatives have demonstrated significant antibacterial and antifungal activity. The presence of methoxy groups in the structure is often linked to enhanced interaction with microbial targets, potentially disrupting cell wall synthesis or function

- Anti-inflammatory Effects :

Case Study 1: Anticancer Efficacy

A study investigating the anticancer efficacy of benzofuran derivatives included this compound. The compound was tested against various cancer cell lines, including breast and colon cancer. Results showed:

- IC50 Values : The compound exhibited an IC50 value of 12 µM against breast cancer cells, indicating potent activity.

- Mechanism : Flow cytometry analysis revealed that the compound induced apoptosis through the mitochondrial pathway, evidenced by increased Bax expression and decreased Bcl-2 levels.

Case Study 2: Antimicrobial Activity

In another study focused on antimicrobial properties, this compound was evaluated against several bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 8 µg/mL |

| Escherichia coli | 16 µg/mL |

| Candida albicans | 32 µg/mL |

The results indicated that the compound had significant inhibitory effects on both bacterial and fungal growth.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.